
1-(2-hydroxy-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propyl)-4,6-dimethylpyrimidin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-hydroxy-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propyl)-4,6-dimethylpyrimidin-2(1H)-one is a useful research compound. Its molecular formula is C30H29N3O2 and its molecular weight is 463.581. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis and Derivatives
1-(2-hydroxy-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propyl)-4,6-dimethylpyrimidin-2(1H)-one and its derivatives have been explored in various chemical synthesis studies. Shestakov et al. (2009) explored the reactions of related compounds with aryl isocyanates and isothiocyanates, leading to the formation of various pyrimido and indole derivatives (Shestakov et al., 2009). Additionally, Gein et al. (2009) synthesized methyl esters of derivatives, highlighting the compound's versatility in creating new chemical structures (Gein et al., 2009).
Biological Activities
Research has demonstrated the potential biological activities of this compound and its derivatives. For instance, Rudnitskaya et al. (2009) identified derivatives as potential inhibitors in biological processes, indicating a potential application in therapeutic research (Rudnitskaya et al., 2009). Similarly, the work by Aggarwal et al. (2013) showed that certain derivatives exhibit antimicrobial properties, suggesting applications in the development of new antimicrobial agents (Aggarwal et al., 2013).
Synthesis and Structural Analysis
Further research has focused on the synthesis and structural analysis of related compounds. Wu et al. (2005) detailed the molecular structures of related derivatives, which is crucial for understanding their chemical properties and potential applications (Wu et al., 2005). Denislamova et al. (2011) conducted studies on the synthesis of derivatives and their thermal properties, providing insights into the stability and reactivity of these compounds (Denislamova et al., 2011).
Antiviral Properties
Investigations into the antiviral properties of this compound's derivatives have been conducted. Ivachtchenko et al. (2015) synthesized novel derivatives and tested their efficacy against various viruses, revealing the potential use of these compounds in antiviral therapies (Ivachtchenko et al., 2015).
Fluorescence Binding Studies
Research on fluorescence binding studies involving derivatives of this compound has also been reported. Meng et al. (2012) synthesized novel derivatives and investigated their interactions with bovine serum albumin through fluorescence studies, which could have implications in drug development and protein interaction studies (Meng et al., 2012).
Propriétés
IUPAC Name |
1-[2-hydroxy-3-(5-methyl-2,3-diphenylindol-1-yl)propyl]-4,6-dimethylpyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29N3O2/c1-20-14-15-27-26(16-20)28(23-10-6-4-7-11-23)29(24-12-8-5-9-13-24)33(27)19-25(34)18-32-22(3)17-21(2)31-30(32)35/h4-17,25,34H,18-19H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMUHTGMBIFESBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)CC(CN5C(=CC(=NC5=O)C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
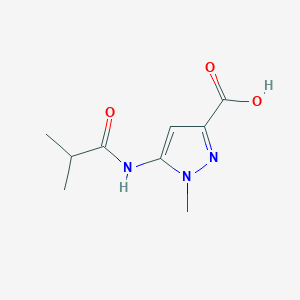
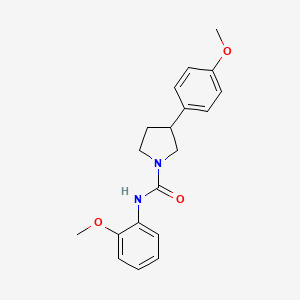
![Methyl 2-formylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2424574.png)

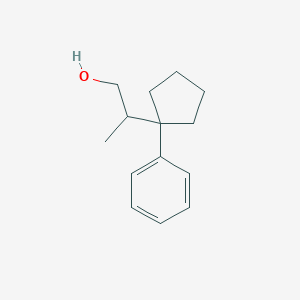
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2424581.png)
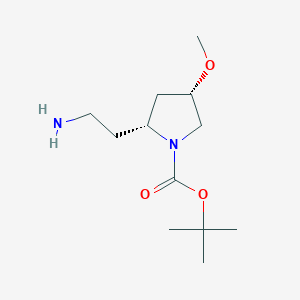
![1,4-Dioxa-8-azaspiro[5.5]undecane hydrochloride](/img/structure/B2424583.png)
![1-[1-(1-Benzothiophene-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2424584.png)
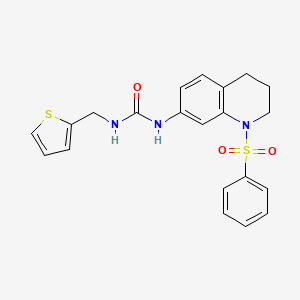
![3-amino-6-(4-pyridinyl)-N-[4-(trifluoromethyl)benzyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2424588.png)
![4-Chloro-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide](/img/structure/B2424590.png)
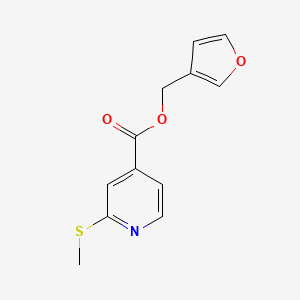
![1-[(4-Fluorophenyl)methyl]pyrrolidine-3-carboxylic acid hydrochloride](/img/structure/B2424594.png)
